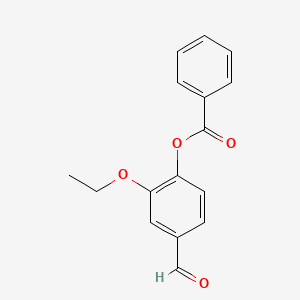

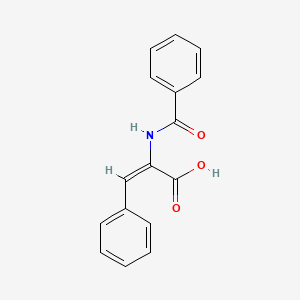

2-Ethoxy-4-formylphenyl benzoate

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of benzoate derivatives is well-documented in the provided papers. For instance, the synthesis of Ethyl 4-[2-(6-methyl-3-pyridyloxy)butyloxy]benzoate as an anti-juvenile hormone agent is described, highlighting the importance of the 4-ethoxycarbonyl group on the benzene ring for activity . Another paper details the synthesis of methyl 4-(5-formyl-2-methoxyphenoxy)benzoate, an important intermediate for the total synthesis of bisbibenzyls, using a condensation reaction with specific catalysts and condensing agents . These examples provide a general idea of the methods and conditions that could be relevant for synthesizing 2-Ethoxy-4-formylphenyl benzoate.

Molecular Structure Analysis

The molecular structure of benzoate derivatives is crucial for their properties and applications. The structure of ethyl-2-[bis(4-hydroxy-2-oxo-2H-chromen-3-yl)methyl]benzoate was determined using single-crystal X-ray crystallography, revealing intramolecular and intermolecular hydrogen bonding . This information is valuable for understanding the potential molecular interactions and stability of 2-Ethoxy-4-formylphenyl benzoate.

Chemical Reactions Analysis

The chemical reactions involving benzoate derivatives are diverse. For example, the anti-juvenile hormone activity of Ethyl 4-[2-(6-methyl-3-pyridyloxy)butyloxy]benzoate can be counteracted by methoprene, a JH agonist . Additionally, the synthesis of various benzoate derivatives often involves reactions such as condensation , which could be applicable to the formation of 2-Ethoxy-4-formylphenyl benzoate.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzoate derivatives are influenced by their molecular structure. For instance, a series of ethyl 4-((4-alkoxyphenyl)diazenyl)benzoates exhibit liquid crystalline properties, which are characterized by techniques such as FTIR, NMR, Mass, and XRD . The mesomorphic properties of other benzoate derivatives, such as 4-n-alkoxyphenyl 4-[(4-n-alkoxy-2,3,5,6-tetrafluorophenyl)ethynyl]benzoates, are also studied, showing enantiotropic nematic and smectic C phases . These findings suggest that 2-Ethoxy-4-formylphenyl benzoate could also display unique physical properties that may be relevant for applications in liquid crystal displays or other technologies.

Applications De Recherche Scientifique

Synthesis and Phase Behavior in Liquid Crystalline Polymeric Networks

2-Ethoxy-4-formylphenyl benzoate derivatives have been utilized in the synthesis of new chiral monomers for liquid crystalline polymeric networks. These networks, containing a menthyl group, show versatile phase behavior, including chiral smectic C, cholesteric phase, and cubic blue phase, and exhibit excellent thermal stability (Jia et al., 2012).

Physico-Chemical Properties in Beta-Adrenolytics

Studies on the physico-chemical properties of compounds related to 2-Ethoxy-4-formylphenyl benzoate reveal potential in ultra-short beta-adrenolytic activity. These studies focus on aspects like lipophilicity, surface activity, and adsorbability, which are crucial for understanding the relationship between structure and biological activity of drugs (Stankovicová et al., 2014).

Optical Nonlinear Properties in Derived Schiff Base Compounds

Schiff base compounds derived from ethyl-4-amino benzoate, related to 2-Ethoxy-4-formylphenyl benzoate, demonstrate significant nonlinear optical properties. These properties are crucial for applications in optical limiting and as candidates for optical limiters (Abdullmajed et al., 2021).

Antibacterial Activity in Thiazole and Thiazolidinone Derivatives

Derivatives of 4-Formylphenyl benzoate, a compound related to 2-Ethoxy-4-formylphenyl benzoate, have been used to create new heterocyclic scaffolds with antibacterial activity. These compounds show promising results against certain bacteria, indicating potential in chemotherapeutic applications (Abdel‐Galil et al., 2018).

Fluorinated Monomers in Liquid Crystalline Polysiloxanes

Studies on fluorinated monomers, including derivatives of 2-Ethoxy-4-formylphenyl benzoate, have led to the synthesis of compounds with high smectogen properties, displaying wide temperature range mesophases. These findings are significant for the development of materials with specific thermotropic properties (Bracon et al., 2000).

Synthesis and Liquid Crystalline Properties of Schiff Base-Ester Central Linkage Compounds

The synthesis of mesogenic series involving 2-Ethoxy-4-formylphenyl benzoate derivatives has led to the discovery of compounds with enantiotropic nematic and smectic A mesophases. These compounds are important for understanding the relationship between molecular structure and mesomorphic properties (Thaker et al., 2012).

Mécanisme D'action

Target of Action

The primary target of 2-Ethoxy-4-formylphenyl benzoate is currently unknown. This compound is a biochemical used in proteomics research

Mode of Action

It’s worth noting that compounds with similar structures, such as benzonatate, act peripherally by anesthetizing and reducing the activity of vagal stretch receptors or nerve fibers located in the respiratory passages, lungs, and pleura . This leads to a reduction in the activity of the cough reflex .

Biochemical Pathways

Compounds with similar structures have been known to affect pathways related to cough reflex

Result of Action

Similar compounds have been known to exhibit anesthetic or numbing action

Action Environment

It’s worth noting that the efficacy of similar compounds can be influenced by factors such as ph, temperature, and the presence of other compounds

Propriétés

IUPAC Name |

(2-ethoxy-4-formylphenyl) benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O4/c1-2-19-15-10-12(11-17)8-9-14(15)20-16(18)13-6-4-3-5-7-13/h3-11H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYURJQJYHBBLDS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)C=O)OC(=O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Ethoxy-4-formylphenyl benzoate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[1-(4-Ethylphenoxy)ethyl]-1,3,4-thiadiazol-2-amine](/img/structure/B3021069.png)

![Ethyl 6-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B3021075.png)

![2-{[(2E)-3-Phenylprop-2-EN-1-YL]thio}nicotinic acid](/img/structure/B3021084.png)

![(2-oxo-2H-benzo[h]chromen-4-yl)acetic acid](/img/structure/B3021087.png)

![2-Oxo-6-[3-(trifluoromethyl)phenyl]-1,2-dihydro-3-pyridinecarbonitrile](/img/structure/B3021089.png)